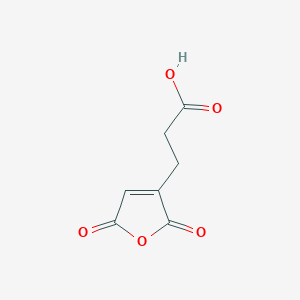

3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid

Description

It features a furan ring with two ketone groups (2,5-dioxo) and a propanoic acid side chain. This compound exhibits potent antifungal activity against Fusarium graminearum (MIC: 16 mg/mL or 102.6 µM) and moderate antibacterial effects against Streptococcus lactis (MIC: 32 mg/mL) . Additionally, it demonstrates broad-spectrum inhibition against plant pathogens like Botrytis cinerea and Phytophthora capsici . Its bioactivity is attributed to the reactive α,β-unsaturated carbonyl system in the furan ring, which can interact with microbial enzymes or DNA .

Properties

Molecular Formula |

C7H6O5 |

|---|---|

Molecular Weight |

170.12 g/mol |

IUPAC Name |

3-(2,5-dioxofuran-3-yl)propanoic acid |

InChI |

InChI=1S/C7H6O5/c8-5(9)2-1-4-3-6(10)12-7(4)11/h3H,1-2H2,(H,8,9) |

InChI Key |

KNNKTJWAHSFFHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)OC1=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid typically involves a multi-step process. One common method starts with 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. Key factors in industrial synthesis include reaction efficiency, yield optimization, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the furan ring or the propanoic acid group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

-

Antioxidant Activity :

Research indicates that compounds containing furan moieties exhibit significant antioxidant properties. For instance, studies have shown that derivatives of diketones can scavenge free radicals, offering protective effects against oxidative stress . -

Lipid Lowering Agents :

The compound has been explored as a precursor in the synthesis of novel indole-chalcone fibrates, which have demonstrated lipid-lowering effects in preliminary studies. These compounds could be beneficial in treating dyslipidemia and related conditions . -

Building Blocks for Drug Synthesis :

As a diketone, 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for further functionalization to create more complex molecules with therapeutic potential .

Synthetic Applications

-

Organic Synthesis :

The compound can act as a versatile building block in organic synthesis. It can undergo various reactions such as reduction and condensation to form more complex structures useful in medicinal chemistry . -

Furan Derivatives :

The synthesis of furan derivatives from this compound can lead to materials with unique properties, including those used in the development of polymers and agrochemicals .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of furan derivatives, including this compound. The results indicated that these compounds effectively reduced oxidative damage in cellular models, suggesting their potential use in nutraceutical formulations aimed at combating oxidative stress-related diseases .

Case Study 2: Synthesis of Lipid-Lowering Agents

In a research project focused on developing new lipid-lowering agents, this compound was synthesized and tested for its biological activity. The study found that derivatives exhibited significant reductions in cholesterol levels in animal models, indicating promising applications for cardiovascular health .

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic acid. Key differences in properties, bioactivity, and applications are highlighted.

3-(4-Methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoic Acid (CAS 487-66-1)

- Structure : Methyl group substitution at the 4-position of the furan ring.

- Molecular Formula : C₈H₈O₅ (vs. C₇H₆O₅ for the target compound).

- Physical Properties :

- Applications : Used in pH-labile PEGylation for drug delivery systems .

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 7423-55-4)

- Structure : Pyrrolidine ring (saturated) instead of a furan ring.

- Molecular Formula: C₇H₇NO₄.

- Applications : Thiol-reactive crosslinker in bioconjugation (e.g., antibody-drug conjugates) .

- Safety : Causes skin/eye irritation (H315, H319, H335 hazard codes) .

- Key Difference : The pyrrolidone ring lacks the α,β-unsaturated carbonyl system, reducing electrophilic reactivity but increasing stability in aqueous environments .

3-Maleimidopropionic Acid (CAS 7423-55-4)

- Structure: Maleimide group (2,5-dioxopyrrole) with a propanoic acid side chain.

- Molecular Formula: C₇H₇NO₄.

- Applications : Widely used for covalent bonding with thiol groups in proteins and peptides .

- Synthesis : Produced via formic acid treatment of precursor compounds (65.4% yield) .

- Key Difference : Maleimide’s high thiol reactivity contrasts with the furan derivatives’ antifungal focus .

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationship (SAR) :

- The α,β-unsaturated carbonyl group in the furan ring is critical for antifungal activity, as seen in the target compound . Methyl substitution (CAS 487-66-1) diminishes this reactivity, shifting utility to drug delivery .

- Saturation of the ring (pyrrolidone derivatives) eliminates antifungal effects but introduces thiol reactivity .

- Synthetic Accessibility :

- The target compound is isolated via fungal fermentation, limiting scalability . In contrast, methylated and pyrrolidone analogs are chemically synthesized with moderate-to-high yields .

Biological Activity

3-(2,5-Dioxo-2,5-dihydrofuran-3-yl)propanoic acid (CAS No. 131548-97-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H6O5

- Molecular Weight : 170.12 g/mol

- Structure : The compound features a dioxo-dihydrofuran moiety, which is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The dioxo-dihydrofuran structure may contribute to the scavenging of reactive oxygen species (ROS), enhancing cellular protection against oxidative damage.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays revealed that the compound significantly reduces cell viability in human lung carcinoma cells (A549) and other cancer types. The mechanism appears to involve the induction of apoptosis and necrosis through ROS generation and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Apoptosis via ROS |

| HeLa | 15 | Mitochondrial dysfunction |

| MCF-7 | 20 | Cell cycle arrest |

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. Compounds related to this compound have shown potential in reducing inflammatory markers in cell cultures. This suggests that the compound might modulate pathways involved in inflammation, possibly offering therapeutic benefits in inflammatory diseases.

Study on Cancer Cell Lines

A study published in MDPI examined the effects of several dioxo compounds on cancer cell lines. The results indicated that this compound induced significant apoptosis in HeLa cells at concentrations above 15 µM. The study highlighted the role of ROS in mediating cell death pathways.

Study on Neuroprotection

Another investigation focused on neuroprotective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce cell death in neuronal cultures exposed to oxidative stressors by enhancing endogenous antioxidant defenses.

- ROS Generation : The compound appears to elevate intracellular ROS levels, leading to oxidative stress that triggers apoptosis.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.

- Inflammatory Pathway Modulation : The compound may inhibit NF-kB signaling pathways, reducing the expression of pro-inflammatory cytokines.

Q & A

Q. Table 1: Comparison of Catalytic Methods

| Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| TfOH | CH₂Cl₂ | 0°C | 14–84% | |

| AlX₃ | Benzene | RT | 71–85% |

(Advanced) How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Answer:

Key optimization strategies include:

- Catalyst Selection: AlX₃ catalysts (e.g., AlCl₃) often provide higher yields (>70%) compared to TfOH under mild conditions .

- Solvent Effects: Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution in furan rings, while non-polar solvents (e.g., benzene) stabilize carbocation intermediates .

- Temperature Control: Lower temperatures (0°C) reduce side reactions in TfOH-mediated syntheses .

Recommendation: Screen AlCl₃ in benzene at RT for optimal yield and scalability.

(Advanced) What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Use multi-modal spectroscopy for rigorous characterization:

- ¹H/¹³C NMR: Identify protons and carbons adjacent to the dioxo-furan moiety. For example:

- ¹H NMR: δ 2.5–3.0 ppm (propanoic acid CH₂), δ 6.0–7.0 ppm (furan protons) .

- ¹³C NMR: δ 170–180 ppm (C=O groups), δ 100–110 ppm (furan carbons) .

- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹) .

- HRMS: Confirm molecular formula (e.g., C₈H₈O₅, [M+H]⁺ = 185.0453) .

(Advanced) How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point) across studies?

Answer:

Discrepancies may arise from:

- Purity Variations: Impurities from incomplete purification (e.g., column chromatography vs. recrystallization) .

- Measurement Techniques: Differential Scanning Calorimetry (DSC) vs. capillary melting point methods.

- Solvent Systems: Aqueous solubility can vary with pH; use standardized buffers (e.g., PBS) for consistency .

Recommendation: Report detailed experimental conditions (e.g., purification method, instrument calibration) to enable cross-study comparisons.

(Basic) What are the key physical and chemical properties influencing this compound’s reactivity?

Answer:

- Molecular Formula: C₈H₈O₅ (monoisotopic mass: 184.037 g/mol) .

- Functional Groups:

- α,β-Unsaturated Dioxo Furan: Electrophilic at C-3, enabling Michael additions .

- Propanoic Acid Side Chain: Participates in esterification or amide coupling .

- Hydrophilicity: High aqueous solubility due to carboxylic acid group; logP ≈ -0.5 (estimated) .

(Advanced) What methodologies are recommended for evaluating the biological activity of derivatives of this compound?

Answer:

For antimicrobial studies (as demonstrated for analogous compounds):

- Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- MIC Determination: Use broth dilution methods with concentrations ranging from 1–100 µg/mL .

- Structure-Activity Relationship (SAR): Modify the furan methyl group or propanoic acid chain to assess impact on efficacy .

Q. Table 2: Example Antimicrobial Data for Derivatives

| Derivative Structure | MIC (µg/mL) | Target Microorganism | Reference |

|---|---|---|---|

| 3-(4-Methyl-furan)propanoate | 25 | S. aureus | |

| 3-(5-Methoxymethyl-furan)acid | 50 | E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.